7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine
Description
7-Chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine is a heterocyclic compound featuring a benzo[c][1,2,5]oxadiazole core substituted with a chlorine atom at position 7 and dimethylamine groups at positions 4 and 4. The oxadiazole ring, containing two nitrogen atoms and one oxygen atom, imparts significant electron-withdrawing properties, influencing the compound’s reactivity and intermolecular interactions . This compound is structurally related to pharmacologically relevant heterocycles, such as tizanidine precursors and benzimidazole derivatives, though its specific biological activity remains understudied .
Properties
IUPAC Name |
7-chloro-5-N,5-N-dimethyl-2,1,3-benzoxadiazole-4,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-13(2)5-3-4(9)7-8(6(5)10)12-14-11-7/h3H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRWNDUAEJYSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=NON=C2C(=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzo[c] oxadiazole Core
4-Chloro-o-phenylenediamine (1.2 g, 7.6 mmol) is dissolved in hydrochloric acid (6 M, 20 mL) and cooled to 0–5°C. A solution of sodium nitrite (0.52 g, 7.6 mmol) in water (5 mL) is added dropwise under vigorous stirring. The reaction is maintained at 0°C for 2 hours, during which the intermediate diazonium salt forms. The mixture is then neutralized with sodium bicarbonate, yielding 7-chlorobenzo[c][1,2,]oxadiazole-4,5-diamine (2) as a pale yellow solid.
Key Characterization Data for Intermediate 2:
Dimethylation via Eschweiler-Clarke Reaction
Intermediate 2 (0.5 g, 2.4 mmol) is refluxed with formaldehyde (37% w/w, 10 mL) and formic acid (20 mL) for 12 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane (3 × 30 mL). After solvent evaporation, 7-chloro-N5,N5-dimethylbenzo[c]oxadiazole-4,5-diamine (3) is obtained as a white crystalline solid.
Key Characterization Data for Final Product 3:
-
Yield: 65%
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¹H NMR (500 MHz, CDCl₃): δ 6.70 (d, 2H, aromatic), 3.08 (s, 12H, N(CH₃)₂).
-
ESI-MS: m/z 255.1 [M+H]⁺ (calc. 254.6).
Nucleophilic Substitution on Dichlorobenzoxadiazole
This method utilizes 4,5,7-trichlorobenzo[c][1,oxadiazole (4) as a precursor, enabling selective substitution of chlorine atoms at positions 4 and 5 with dimethylamine.
Synthesis of 4,5,7-Trichlorobenzo[c][1, oxadiazole
Benzo[c][1,oxadiazole (1.0 g, 6.8 mmol) is treated with phosphorus pentachloride (4.5 g, 21.4 mmol) in phosphoryl chloride (15 mL) at 120°C for 6 hours. The mixture is poured into ice water, and the product is extracted with ethyl acetate to yield 4,5,7-trichlorobenzo[c][1,oxadiazole (4).
Key Characterization Data for Intermediate 4:
Amination with Dimethylamine
Intermediate 4 (0.3 g, 1.1 mmol) is reacted with dimethylamine (40% aqueous solution, 5 mL) in tetrahydrofuran (20 mL) at 60°C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to afford the target compound (3).
Key Data:
Reduction of Dinitrobenzoxadiazole Followed by Methylation
Nitration of 7-Chlorobenzo[c] oxadiazole
7-Chlorobenzo[c][1,oxadiazole (1.5 g, 8.9 mmol) is added to a mixture of fuming nitric acid (10 mL) and sulfuric acid (15 mL) at 0°C. After stirring for 3 hours, the mixture is poured onto ice, yielding 4,5-dinitro-7-chlorobenzo[c]oxadiazole (5) as a yellow precipitate.
Key Data for Intermediate 5:
Reduction to Diamine
Intermediate 5 (0.7 g, 2.3 mmol) is hydrogenated over palladium on carbon (10% Pd/C, 0.1 g) in ethanol (30 mL) at 50 psi H₂ for 6 hours. Filtration and solvent removal yield 7-chlorobenzo[c][1,oxadiazole-4,5-diamine (2).
Dimethylation
The diamine (2) is methylated as described in Section 1.2 to yield the final product.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclization/Dimethylation | 65 | Short reaction sequence | Requires hazardous formaldehyde |
| Nucleophilic Substitution | 58 | High selectivity | Limited scalability |
| Nitro Reduction | 60 | Avoids strong alkylating agents | Multi-step, lower overall yield |
Mechanistic Insights
-
Cyclization: The formation of the benzoxadiazole ring proceeds via diazotization of o-phenylenediamine, followed by cyclocondensation.
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Dimethylation: The Eschweiler-Clarke reaction involves imine formation with formaldehyde, followed by reduction via formic acid to yield tertiary amines.
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Nucleophilic Substitution: Chlorine atoms at positions 4 and 5 are displaced by dimethylamine due to activation by the electron-withdrawing oxadiazole ring .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Substituent
The chloro group at position 7 is susceptible to nucleophilic displacement under basic conditions. For example:
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Reaction with Amines :
Analogous to 7-chloro-4,6-dinitrobenzofuroxan reacting with 2-aminothiazole via SNAr , the chloro group in this compound can be replaced by amines (e.g., alkyl/aryl amines, hydrazines).Example :
Conditions :
Acetonitrile, room temperature, 1:2 molar ratio of chloro compound to nucleophile .
Functionalization of the Primary Amine Group
The primary amine at position 4 can undergo alkylation, acylation, or condensation:
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Alkylation :
Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., NaH, K2CO3).
Example :
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Acylation :
Forms amides with acyl chlorides or anhydrides.
Example :
Similar acylation pathways are observed in benzoxadiazole-derived intermediates .
Reactivity of the Dimethylamino Group
The N5,N5-dimethylamino group may participate in:
-
Demethylation :
Treatment with strong acids (e.g., HBr/AcOH) can remove methyl groups to yield a secondary amine . -
Quaternization :
Reacts with methyl iodide to form a quaternary ammonium salt under anhydrous conditions.
Cyclization Reactions
The amine and chloro groups can facilitate ring-forming reactions:
-
Oxadiazole Formation :
Condensation with carbonyl compounds (e.g., ketones, aldehydes) under acidic or basic conditions yields fused heterocycles. For instance, analogous reactions with amidoximes form 1,2,4-oxadiazoles .Example :
Oxidative Transformations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Oxadiazoles have been extensively studied for their anticancer properties. Research indicates that compounds with oxadiazole rings can inhibit cancer cell growth through various mechanisms. For instance, studies have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties:
The compound has demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common strains such as Candida albicans. The presence of electron-withdrawing groups in the oxadiazole structure enhances its interaction with microbial targets, leading to increased potency .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of oxadiazoles and their biological activity is crucial for drug design. Modifications to the oxadiazole ring or substituents can significantly influence the efficacy and selectivity of the compound. For example:
- Electron-Withdrawing Groups: Compounds with strong electron-withdrawing groups (like nitro or halogens) tend to exhibit higher antibacterial activity due to enhanced electrophilicity.
- Substituent Variations: Altering substituents on the benzene ring can affect lipophilicity and membrane permeability, which are critical for antimicrobial action .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on glioblastoma cells. The results indicated that specific modifications led to increased apoptosis rates and DNA damage in cancer cells. Compounds were further analyzed using colony formation assays to confirm their long-term effects on cell viability .
Case Study 2: Antimicrobial Screening
Another research focused on synthesizing new oxadiazole derivatives and assessing their antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, suggesting strong potential as future antibacterial agents .
Mechanism of Action
The mechanism of action of 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways that are crucial for the survival and proliferation of cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect hypoxia-inducing factors, which play a role in tumor growth and resistance to therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns
a. 7-Chloro-N5,N5-Diethylbenzo[c][1,2,5]oxadiazole-4,5-diamine This analog replaces the dimethylamine groups with diethylamine substituents.
b. Benzo[c][1,2,5]oxadiazole-5-carboxamide
Lacking the chloro and dimethylamine substituents, this compound exhibits a carboxamide group at position 5. The carboxamide enhances hydrogen-bonding capacity and polarity, making it more water-soluble than the chloro-dimethylamine analog. Such derivatives are often explored for coordination chemistry due to their electron-deficient oxadiazole core .
Heterocyclic Core Modifications: Oxadiazole vs. Thiadiazole
a. 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine
Replacing the oxadiazole oxygen with sulfur creates a thiadiazole core. Thiadiazoles exhibit stronger electron-withdrawing effects and greater stability in radical anion states compared to oxadiazoles. The sulfur atom also enhances coordination ability with metal ions, as seen in catalysts for benzimidazole synthesis . The 4,5-diamine substituents in this compound enable condensation reactions with aldehydes, a reactivity less feasible in the dimethylamine-substituted oxadiazole derivative .
b. 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
Sulfur dioxide-functionalized thiadiazoles display unique properties, such as proton and electron acceptor abilities, which are absent in oxadiazoles. These compounds form stable radical anions and are explored in materials science, contrasting with the understudied oxadiazole analogs .
Functional Group Impact on Reactivity
a. Benzo[c][1,2,5]thiadiazole-4,5-diamine
The diamine groups at positions 4 and 5 facilitate condensation with aldehydes to form benzimidazoles under solvent-free conditions using CuPy2Cl2 catalysis. In contrast, the dimethylamine groups in the target compound likely inhibit such reactions due to steric and electronic effects, redirecting its utility toward alternative synthetic pathways .
b. Quinoxaline Derivatives Quinoxalines synthesized from benzo[c][1,2,5]thiadiazole-4,5-diamine and styrenes highlight the importance of unsubstituted amine groups in forming fused heterocycles. The chloro and dimethylamine substituents in the target compound may hinder similar reactivity, limiting its application in one-pot quinoxaline synthesis .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The oxadiazole core in the target compound provides moderate electron-withdrawing properties, whereas thiadiazoles and their dioxides exhibit stronger electron deficiency, enabling distinct reactivity in materials science .
- Substituent Influence : The chloro and dimethylamine groups in the target compound likely reduce its participation in condensation reactions compared to diamine-substituted analogs, directing its utility toward niche applications such as ligand design or hydrophobic scaffolds .
- Gaps in Knowledge: Limited data exist on the biological activity or coordination chemistry of this compound.
Biological Activity
7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 202.74 g/mol. The structure features a chloro substituent and a dimethylamino group attached to the oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClN4O |
| Molecular Weight | 202.74 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(C)C1=C(C2=NON=C2C=C1)N |
Biological Activity Overview
Research has shown that compounds within the oxadiazole family exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The specific biological activities of this compound have been evaluated in various studies.
Anticancer Activity
A study examining novel benzo[c][1,2,5]oxadiazole derivatives found that compounds similar to this compound exhibited potent inhibitory effects against PD-L1 with an IC50 value as low as 1.8 nM. This suggests significant potential for use in cancer immunotherapy by blocking PD-1/PD-L1 interactions .
In another study focusing on the structure-activity relationship (SAR) of oxadiazoles, it was noted that modifications at the N and C positions could enhance anticancer activity against various tumor cell lines .
Antibacterial Activity
The compound has also been reported to possess antibacterial properties. In vitro assays indicated that derivatives of oxadiazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Other Biological Activities
Research has highlighted additional pharmacological properties including:
- Anticonvulsant Activity : Certain oxadiazole derivatives have shown promise in reducing seizure activity in animal models .
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit inflammatory cytokines .
Case Studies
- Inhibition of PD-L1 : A specific derivative demonstrated an EC50 value of 375 nM in blocking PD-1/PD-L1 interactions in cell-based assays. This highlights its potential as a therapeutic agent in cancer treatment .
- Antibacterial Testing : In studies involving Mycobacterium tuberculosis (Mtb), compounds derived from oxadiazoles showed varying degrees of effectiveness against resistant strains. For instance, one derivative exhibited an MIC value of 0.88 µg/mL against non-replicating Mtb .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific biological targets:
Q & A
Q. What are the common synthetic routes for preparing 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine?
The compound can be synthesized via cyclization reactions involving substituted o-phenylenediamine derivatives. For example, benzo[c][1,2,5]oxadiazole (benzofurazan) analogs are often prepared using thionyl chloride (SOCl₂) with 4-chloro-o-phenylenediamine in acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media. Reaction conditions significantly influence yield: acidic media may favor faster cyclization but require rigorous temperature control (80–100°C), while basic media reduce side reactions but necessitate longer reaction times . Post-synthesis purification typically involves column chromatography (e.g., ethyl acetate/chloroform) and recrystallization .
Q. How is structural characterization performed for this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–Cl at ~750 cm⁻¹) .
- NMR : ¹H NMR confirms dimethylamine protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR resolves the oxadiazole ring carbons (δ ~150–160 ppm) .
- Elemental Analysis : Validates purity (>95%) by matching experimental vs. theoretical C/H/N ratios .
Q. What preliminary biological screening methods are used to assess its antimicrobial potential?
Standard protocols include:
- Agar Well Diffusion : Tests activity against gram-positive (e.g., S. aureus), gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Zones of inhibition >10 mm indicate significant activity .
- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution (e.g., MIC range: 8–64 µg/mL for bacterial strains) .
Advanced Research Questions
Q. How can computational docking explain discrepancies in antimicrobial activity data?
Molecular docking (e.g., AutoDock 4.2) evaluates ligand-enzyme interactions. For example, derivatives with electron-withdrawing substituents (e.g., –NO₂) show enhanced binding to glucosamine-6-phosphate synthase (key fungal enzyme) via H-bonds with Arg-73 and hydrophobic interactions with Phe-409. Discrepancies in experimental MIC values may arise from variations in bacterial membrane permeability or efflux pump activity .
Q. What crystallographic insights reveal the compound’s solid-state behavior?
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Intermolecular C–H···N interactions stabilize crystal packing (e.g., bond length ~3.5 Å) .
- π–π Stacking : Aromatic rings (e.g., benzoxadiazole and phenyl) exhibit face-to-face stacking (distance ~3.6–3.7 Å), influencing solubility and stability .
- Dihedral Angles : Planarity between oxadiazole and benzene rings (dihedral angle <10°) enhances conjugation, affecting electronic properties .
Q. How do reaction media (acidic vs. basic) impact synthesis optimization?
- Acidic Media (H₂SO₄) : Accelerates cyclization but risks over-chlorination. Yields ~60–70% at 90°C .
- Basic Media (Pyridine) : Minimizes side reactions (e.g., oxidation) but requires longer reaction times (12–24 hrs). Yields ~75–85% .
- Purification : Silica gel chromatography (hexane/ethyl acetate) resolves byproducts like N-oxide derivatives .
Q. What strategies validate structure-activity relationships (SAR) for derivatives?
- Electron-Donating Groups (e.g., –CH₃) : Enhance lipophilicity, improving membrane penetration but reducing polar interactions .
- Electron-Withdrawing Groups (e.g., –Cl, –NO₂) : Increase electrophilicity, boosting enzyme inhibition (e.g., IC₅₀ ~2.5 µM for fungal targets) .
- Substituent Position : Para-substituted derivatives show higher activity than ortho analogs due to steric effects .
Q. How are reaction mechanisms elucidated for oxadiazole ring formation?
- Cyclodehydration : o-Phenylenediamine reacts with SOCl₂ to form intermediate thiadiazole, which oxidizes to oxadiazole under controlled conditions .
- Kinetic Studies : Monitoring via TLC/HPLC identifies rate-limiting steps (e.g., imine formation at 2 hrs, cyclization at 4 hrs) .
- Isotopic Labeling : ¹⁵N-NMR traces nitrogen migration during ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
